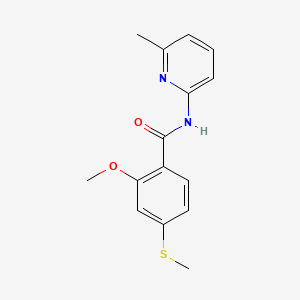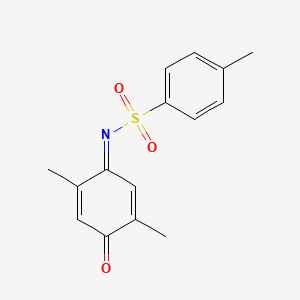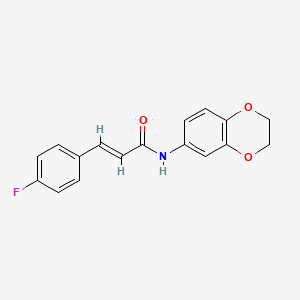
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea, also known as BP1, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BP1 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis. Inhibition of CK2 activity by N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea leads to the dephosphorylation of these target proteins, which can result in various cellular effects such as apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell growth, and sensitize cells to chemotherapy. In neurodegenerative diseases, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to protect neurons from oxidative stress and to improve cognitive function. In viral infections, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to inhibit viral replication and to reduce viral load.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has several advantages for lab experiments, including its small size, high potency, and specificity for CK2. N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has some limitations, including its poor solubility in water, which can limit its use in some assays, and its potential off-target effects, which should be carefully evaluated in further studies.
将来の方向性
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has several potential future directions for research, including its use as a therapeutic agent in cancer, neurodegenerative diseases, and viral infections. Further studies are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea in preclinical and clinical studies. In addition, the development of more potent and specific CK2 inhibitors based on the structure of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea could lead to the discovery of novel therapeutic agents for various diseases.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-acetylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea. The synthesis of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, neurodegenerative diseases, and viral infections. CK2 is overexpressed in many cancer cells, and inhibition of CK2 activity has been shown to induce apoptosis and inhibit tumor growth. N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(5-bromopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9(19)10-3-2-4-12(7-10)17-14(20)18-13-6-5-11(15)8-16-13/h2-8H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLXYCHGRAKBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)


![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)

![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)